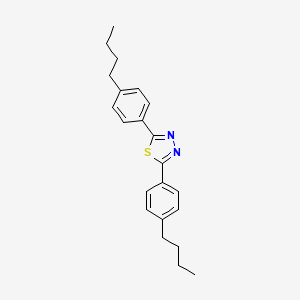
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of two 4-butylphenyl groups attached to the 2 and 5 positions of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-butylbenzenediazonium chloride with thiourea in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-80°C)
Solvent: Polar solvents like ethanol or acetonitrile
Catalysts: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 4-butylbenzenediazonium chloride and thiourea
Reaction Setup: Utilizing reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones
Reduction: Reduction of the thiadiazole ring to form dihydrothiadiazoles
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Dihydrothiadiazoles
Substitution Products: Halogenated derivatives of the phenyl rings
Scientific Research Applications
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical processes
Interact with DNA: Intercalate into DNA strands, affecting replication and transcription
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-butylphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-butylphenyl)-1,3,4-triazole
- 2,5-Bis(4-butylphenyl)-1,3,4-tetrazole
Uniqueness
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole stands out due to its sulfur-containing thiadiazole ring, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific chemical reactivity and stability.
Properties
CAS No. |
77477-20-4 |
|---|---|
Molecular Formula |
C22H26N2S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,5-bis(4-butylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C22H26N2S/c1-3-5-7-17-9-13-19(14-10-17)21-23-24-22(25-21)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
InChI Key |
WKQHPFUYOIDMMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



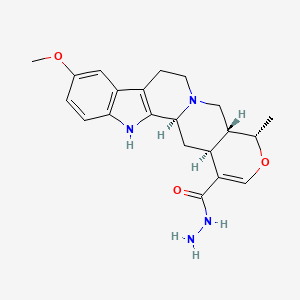
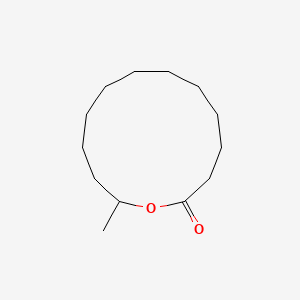
![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)

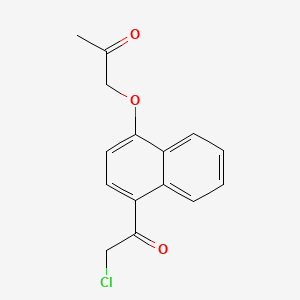
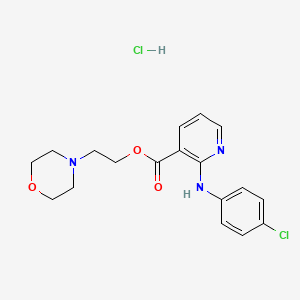
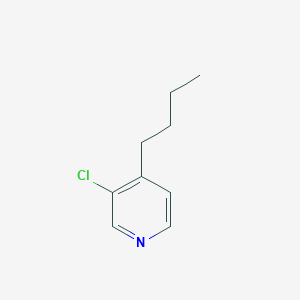
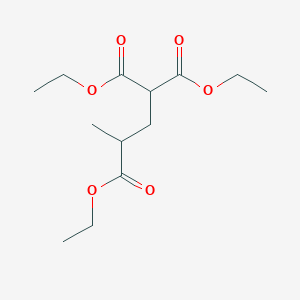
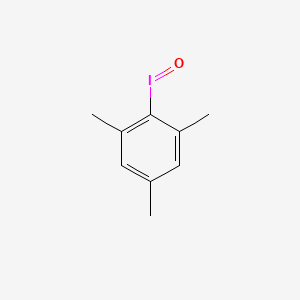
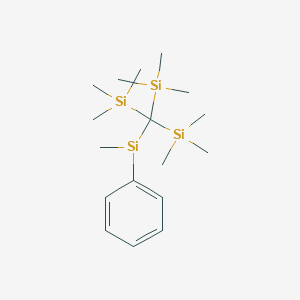

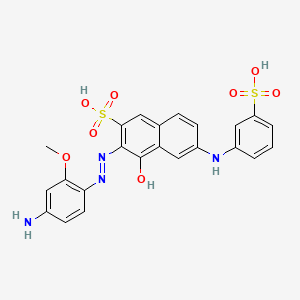
![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)
